molecular formula C11H12ClNO B13808918 7-Chloro-1,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinone CAS No. 53207-50-4

7-Chloro-1,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinone

Cat. No.: B13808918
CAS No.: 53207-50-4
M. Wt: 209.67 g/mol
InChI Key: KDBHLDQRLXPURK-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:

    Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Skraup Synthesis: This method uses glycerol, aniline, and an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert it into various dihydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in developing new pharmaceuticals.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed study.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications.

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxides: Oxidized derivatives with distinct properties.

Uniqueness

7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

53207-50-4

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

7-chloro-1,3-dimethyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C11H12ClNO/c1-7-6-13(2)10-5-8(12)3-4-9(10)11(7)14/h3-5,7H,6H2,1-2H3

InChI Key

KDBHLDQRLXPURK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C(C1=O)C=CC(=C2)Cl)C

Origin of Product

United States

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